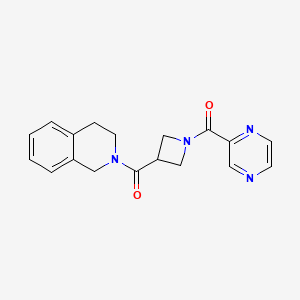

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

CAS No.: 1396758-68-1

Cat. No.: VC7355062

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396758-68-1 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |

| Standard InChI | InChI=1S/C18H18N4O2/c23-17(21-8-5-13-3-1-2-4-14(13)10-21)15-11-22(12-15)18(24)16-9-19-6-7-20-16/h1-4,6-7,9,15H,5,8,10-12H2 |

| Standard InChI Key | WQRSSAQNAXBQIB-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.368 g/mol . Its IUPAC name, 3,4-dihydro-1H-isoquinolin-2-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone, reflects the integration of three heterocyclic systems: a dihydroisoquinoline core, an azetidine ring, and a pyrazine-derived carbonyl group . The SMILES notation (C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4) provides a linear representation of its connectivity, highlighting the methanone bridges linking the azetidine and pyrazine subunits to the dihydroisoquinoline scaffold .

Key Identifiers:

Synthesis and Structural Elucidation

Structural Features

The compound’s architecture combines three distinct heterocycles:

-

Dihydroisoquinoline: A partially saturated isoquinoline derivative contributing planar aromaticity and potential π-π stacking interactions.

-

Azetidine: A four-membered saturated ring introducing conformational rigidity and influencing solubility .

-

Pyrazine Carbonyl: A polar, electron-deficient aromatic system capable of hydrogen bonding and dipole interactions .

This tripartite structure is hypothesized to enhance binding affinity to biological targets, particularly enzymes or receptors requiring multipoint interactions.

Computational Pharmacokinetic Profiling

Physicochemical Properties

PubChem’s computed descriptors provide insights into the compound’s drug-likeness:

These metrics suggest the compound adheres to Lipinski’s rule of five (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10), supporting its candidacy for further drug development .

Biological Activities and Research Applications

Hypothesized Mechanisms

Though direct bioactivity data remain undisclosed, structural analogs provide clues:

-

Kinase Inhibition: Pyrazine carbonyls often act as ATP-competitive inhibitors in kinases .

-

Epigenetic Modulation: Dihydroisoquinoline derivatives exhibit histone deacetylase (HDAC) inhibitory activity.

-

Antimicrobial Potential: Azetidine-containing compounds demonstrate activity against bacterial efflux pumps.

Quantitative Structure-Activity Relationship (QSAR)

Comparative analysis with similar compounds reveals:

-

Molecular Weight Correlation: Lower molecular weight analogs (e.g., 292.38 g/mol) show improved solubility but reduced target affinity.

-

Azetidine Substitution: N-methylation in azetidine enhances metabolic stability but may reduce polarity .

Research and Development Considerations

Synthetic Challenges

-

Ring Strain: The azetidine’s four-membered ring necessitates careful optimization of reaction conditions to prevent ring-opening .

-

Stereochemistry: The absence of chiral centers simplifies synthesis but limits enantiomer-specific activity exploration.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume